molecular formula C15H13NO4 B12451224 methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate

methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate

Cat. No.: B12451224
M. Wt: 271.27 g/mol
InChI Key: NYHLFRDYZLACTM-UHFFFAOYSA-N
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Description

Methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate is an organic compound with the molecular formula C15H13NO4. This compound is a Schiff base, which is formed by the condensation of an amine and a carbonyl compound. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate typically involves the reaction of 4-aminobenzoic acid methyl ester with 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen and oxygen atoms. The compound’s biological activities, such as antioxidant and antimicrobial effects, are believed to be related to its ability to scavenge free radicals and disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate
  • Methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate
  • This compound

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring, which enhances its ability to participate in various chemical reactions and form stable complexes with metal ions. This makes it a versatile compound with a wide range of applications in different fields .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 4-[(2,4-dihydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C15H13NO4/c1-20-15(19)10-2-5-12(6-3-10)16-9-11-4-7-13(17)8-14(11)18/h2-9,17-18H,1H3

InChI Key

NYHLFRDYZLACTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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